molecular formula C12H19NOS B12997518 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol

Cat. No.: B12997518
M. Wt: 225.35 g/mol
InChI Key: FJHAFHZIPFKEQN-UHFFFAOYSA-N
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Description

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-3-pyridinol with tert-butylthiol in the presence of a suitable catalyst . The reaction conditions often include an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to facilitate the deprotonation of tert-butylthiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the pyridine ring.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butylthio group can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol involves its interaction with molecular targets in biological systems. The tert-butylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine ring and hydroxyl group.

    4-Methyl-3-pyridinol: Contains the pyridine ring and hydroxyl group but lacks the tert-butylthio group.

    tert-Butylpyridine: Contains the pyridine ring and tert-butyl group but lacks the hydroxyl group.

Uniqueness

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)ethanol is unique due to the combination of the tert-butylthio group, hydroxyl group, and pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-(6-tert-butylsulfanyl-4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H19NOS/c1-8-6-11(15-12(3,4)5)13-7-10(8)9(2)14/h6-7,9,14H,1-5H3

InChI Key

FJHAFHZIPFKEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)SC(C)(C)C

Origin of Product

United States

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